molecular formula C56H59N9O16S B1164560 Phalloidin-Fluorescein Conjugate

Phalloidin-Fluorescein Conjugate

Cat. No.: B1164560
M. Wt: 1146.2
InChI Key: ZOOOSCCCFUSYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Phalloidin (B8060827) as a Fluorescent Probe for Actin Research

The journey of phalloidin from a mushroom toxin to an indispensable laboratory reagent is a significant chapter in cell biology. Phalloidin was first isolated and crystallized in 1937. wikipedia.org For decades, its primary significance was in toxicology. A major shift occurred in the 1970s when researchers began to elucidate its mechanism of action, discovering its potent and specific interaction with actin. caymanchem.com A key study in 1974 detailed the interaction of phalloidin with actin, laying the groundwork for its use as a specific actin-binding tool. caymanchem.com

The development of fluorescently labeled phalloidin in the mid-to-late 1970s marked a revolutionary step for cytoskeleton research. nih.govresearchgate.net By 1979, fluorescent phalloidin conjugates were developed and rapidly became the gold standard for labeling actin filaments in fixed samples. nih.gov The coupling of fluorochromes to phalloidin provided a quick and convenient method for visualizing the actin cytoskeleton in various cell types. nau.edu This innovation superseded earlier, more labor-intensive techniques like immunohistochemistry, offering higher specificity and lower background noise. aatbio.com

Key Milestones in Phalloidin ResearchYearDescription
Discovery of Phalloidin 1937Phalloidin was first isolated and crystallized from the Amanita phalloides mushroom. wikipedia.org
Elucidation of Actin Interaction 1974The specific binding interaction between phalloidin and actin was characterized in detail. caymanchem.com
Development of Fluorescent Conjugates 1975-1979Phalloidin was successfully conjugated to fluorescent dyes, enabling its use as a visualization tool for F-actin. nih.govresearchgate.net

Derivation of Phalloidin from Amanita phalloides and its Initial Applications

Phalloidin is a member of the phallotoxin family of toxins, which are found in the poisonous death cap mushroom, Amanita phalloides. wikipedia.orgaatbio.comaatbio.com It is a rigid, bicyclic heptapeptide (B1575542), meaning it is a cyclic peptide composed of seven amino acids. wikipedia.orgscientificlabs.co.uk An unusual feature of its structure is a cysteine-tryptophan linkage that forms the bicyclic shape. wikipedia.org

The initial scientific interest in phalloidin was driven by its extreme toxicity. When injected, it is lethal, causing severe damage primarily to liver cells. wikipedia.orgaatbio.com Research into its toxic effects revealed its underlying mechanism: phalloidin binds with high affinity and specificity to filamentous actin (F-actin), the polymerized form of actin. wikipedia.orgnih.gov This binding stabilizes the actin filaments by preventing their depolymerization and inhibiting the ATP hydrolysis action of F-actin. wikipedia.orgcaymanchem.comaatbio.com This hyperstabilization of the actin cytoskeleton disrupts essential cellular processes, leading to cytotoxicity. aatbio.com It was this highly specific interaction with F-actin, first identified in studies on poisoned rats, that was later exploited for its application as a laboratory tool. scientificlabs.co.uk

Conceptual Integration of Fluorescein (B123965) for Enhanced Visualization and Quantification

The conjugation of fluorescein to phalloidin was a conceptual leap that transformed the toxin into a powerful visualization probe. The rationale was to harness phalloidin's specificity for F-actin and couple it with the bright signal of a fluorophore. Fluorescein was an ideal candidate due to its high quantum yield and excitation/emission spectra that were compatible with standard fluorescence microscopy equipment. The resulting Phalloidin-Fluorescein conjugate can be used to label F-actin in cells and tissues that have been fixed and permeabilized to allow the molecule to enter the cell. caymanchem.comnau.edu

This integration provides several key advantages:

Enhanced Visualization : The bright fluorescence allows for the clear and high-contrast imaging of the intricate network of actin filaments within cells. nau.eduaatbio.com

Specificity : Because phalloidin binds specifically to F-actin over its monomeric form (G-actin), the staining produces very low background noise, resulting in sharp images. aatbio.comcytoskeleton.com

Quantification : The fluorescent signal is not just qualitative; it can be used to quantify the amount and distribution of F-actin in cells. scbt.com This is crucial for studies examining changes in the cytoskeleton in response to various stimuli or in different disease states. nih.gov

The properties of the this compound make it a versatile and reliable tool for a wide range of applications in fluorescence microscopy. caymanchem.com

PropertyValue
Molecular Formula C₅₆H₅₉N₉O₁₆S
Formula Weight 1146.2
Excitation Maximum 498 nm
Emission Maximum 517 nm

Data sourced from Cayman Chemical. caymanchem.com

Significance of this compound in Advancing Actin Cytoskeleton Research

The development of the this compound has been of immense significance to the field of cell biology. It provides a convenient and reliable method for identifying, labeling, and quantitating F-actin in a wide variety of experimental contexts, including cell cultures, tissue sections, and cell-free preparations. aatbio.comscbt.com Its use has been fundamental to understanding the structure and function of the actin cytoskeleton, which is a highly dynamic structure involved in numerous cellular processes. nau.educytoskeleton.comcytoskeleton.com

Key research areas advanced by this tool include:

Cell Morphology and Motility : Visualizing the organization of actin filaments in structures like stress fibers and lamellipodia. the-scientist.com

Cytokinesis : Studying the formation and function of the contractile actin ring during cell division. plos.org

Intracellular Transport : Investigating the role of actin filaments as tracks for the movement of organelles and vesicles. plos.org

Multiplex Imaging : The conjugate can be used at nanomolar concentrations alongside other fluorescent dyes, enabling multi-labeling experiments to study the interplay between the actin cytoskeleton and other cellular components. caymanchem.com

The ability to clearly visualize the actin cytoskeleton with high specificity has made the this compound an indispensable tool, contributing to countless discoveries about the fundamental workings of eukaryotic cells. wikipedia.orgresearchgate.netnau.eduthe-scientist.com

Properties

Molecular Formula

C56H59N9O16S

Molecular Weight

1146.2

InChI

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17

InChI Key

ZOOOSCCCFUSYBG-UHFFFAOYSA-N

SMILES

OC(CC(C(NC(C(NC(C(O)C)C(N1)=O)=O)C)=O)NC(C2NC(C(NC(C(CC(O)C3)N3C(C1CSC4=C(C2)C5=C(C=CC=C5)N4)=O)=O)C)=O)=O)(C)CNC(C6=CC(C(O)=O)=C(C7=C(C=C8)C(OC9=C7C=CC(O)=C9)=CC8=O)C=C6)=O

Synonyms

phalloidin-fluorescein conjugate

Origin of Product

United States

Molecular Mechanisms of Phalloidin Fluorescein Conjugate Interaction with F Actin

Specificity and High Affinity Binding to Filamentous Actin (F-Actin)

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin from the Amanita phalloides mushroom, demonstrates a remarkable and high-affinity binding specifically to F-actin. wikipedia.orgaatbio.comabcam.com This selectivity is the cornerstone of its utility as a staining reagent. The conjugate binds to the grooves between F-actin subunits, effectively acting as a molecular clamp. wikipedia.orgresearchgate.net The dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very strong and stable bond. For instance, fluorescein (B123965) isothiocyanate-phalloidin (Fl-phalloidin) binds to F-actin with a dissociation constant of approximately 2.7 x 10⁻⁷ M. pnas.org Similarly, tetramethylrhodaminyl (TRITC)-phalloidin binds to rabbit skeletal muscle F-actin with an affinity of 1-4 x 10⁻⁷ M. nih.gov This high affinity ensures that the probe remains tightly associated with the actin filaments, allowing for clear and detailed visualization. abcam.com The binding occurs at the interface between adjacent actin subunits, locking them together and stabilizing the filament structure. wikipedia.orgresearchgate.net

Reported Ratio (Phalloidin:Actin)Supporting EvidenceSource
~1:1Binding in muscle and non-muscle cells. thermofisher.comthermofisher.com
~1:1Equilibrium measurements with TRITC-phalloidin. nih.gov
1:2Pelleting experiments and protection from denaturation assays. nih.gov
1 phalloidin stabilizes 7 protomersThermal stability studies. nih.gov

Mechanism of Actin Filament Stabilization and Depolymerization Inhibition

Phalloidin-fluorescein conjugate binding has a profound stabilizing effect on F-actin. wikipedia.orgabcam.com It functions by binding to the interface of actin subunits, effectively locking them together and preventing their dissociation from the filament ends. wikipedia.org This stabilization significantly lowers the critical concentration for actin polymerization, by as much as 30-fold, shifting the monomer/polymer equilibrium toward the polymer form. thermofisher.comcytoskeleton.com The toxin prevents the depolymerization of actin fibers that would normally be induced by various factors, such as cytochalasins, potassium iodide, and elevated temperatures. wikipedia.orgthermofisher.comnih.gov By reducing the rate constant for the dissociation of actin subunits, phalloidin essentially traps actin monomers in the filamentous state. wikipedia.orgsemanticscholar.org This inhibition of depolymerization occurs at both the preferred (barbed) and non-preferred (pointed) ends of the actin filament. semanticscholar.org

Modulation of F-Actin Adenosine Triphosphate (ATP) Hydrolysis Activity

The binding of phalloidin to F-actin also modulates the filament's intrinsic ATPase activity. Phalloidin has been found to inhibit the ATP hydrolysis activity of F-actin. wikipedia.orgnih.gov During the polymerization of actin, bound ATP is typically hydrolyzed to ADP. However, in the presence of phalloidin, this ATP hydrolysis is not complete. nih.gov Studies have shown that after actin polymerization in the presence of phalloidin, a fraction of the ATP (5-10%) remains unhydrolyzed for an extended period. nih.gov This suggests that phalloidin binding alters the conformation of the actin subunits in a way that interferes with the catalytic process of ATP hydrolysis.

ParameterObservationSource
Association Rate (k+)Decreased by the presence of a conjugated fluorophore (rhodamine). nih.govyale.edu
Binding Affinity (Kd)Weakened by traditional dye conjugation. nih.govbiotium.comthe-scientist.com
Signal StabilityCan be reduced over time due to weakened affinity. biotium.comthe-scientist.com

Investigating Cytoskeletal Dynamics and Cellular Functions with Phalloidin Fluorescein Conjugate

Elucidating Actin Dynamics and Cellular Morphology

The use of phalloidin-fluorescein conjugate has been instrumental in elucidating the intricate and dynamic nature of the actin cytoskeleton and its direct influence on cellular morphology. By selectively binding to F-actin, the conjugate provides high-contrast images of actin filaments, revealing their organization into complex networks, bundles, and stress fibers that dictate cell shape, structure, and mechanical stability. aatbio.comnih.gov

Researchers have utilized this tool to observe the constant remodeling of the actin cytoskeleton in response to various stimuli. For instance, studies have shown that transformed cells exhibit fewer, finer, and shorter F-actin-containing structures compared to their normal counterparts, a change that is clearly visualized with fluorescein-phalloidin staining. nih.govpnas.org This improved resolution, with reduced intracellular background fluorescence compared to antibody staining, allows for the classification of cellular F-actin patterns and the quantification of differences between cell types. nih.gov

Table 1: Comparison of F-actin Patterns in Normal and Transformed Cells

FeatureNormal FibroblastsTransformed Fibroblasts
F-actin Structures Abundant, thick cables occupying a large portion of the cytoplasm.Fewer, finer, and shorter F-actin structures.
Cytoskeletal Organization Highly organized network of stress fibers.Disorganized actin filaments.
Cellular Morphology Well-spread, flattened morphology.Rounded or less spread morphology.

This table summarizes the general observations of F-actin organization in normal versus transformed cells as visualized by this compound staining. nih.govpnas.org

The ability to visualize these detailed actin structures provides crucial insights into how cells establish and maintain their shape, adapt to their environment, and respond to external cues.

Studies on Cell Motility, Migration, and Cytoskeletal Protrusions

Cell motility and migration are fundamental processes driven by the dynamic remodeling of the actin cytoskeleton. aatbio.com this compound is an essential tool for studying these phenomena, as it allows for the clear visualization of actin-rich structures that are critical for cell movement, such as lamellipodia and filopodia. researchgate.netnih.gov

Research utilizing phalloidin (B8060827) staining has provided detailed insights into the organization of F-actin at the leading edge of migrating cells. Lamellipodia, the broad, sheet-like protrusions, and filopodia, the thin, finger-like extensions, are densely packed with actin filaments. researchgate.netresearchgate.net By staining with phalloidin-fluorescein, scientists can quantify the density and length of these protrusions, providing a measure of a cell's migratory activity. nih.gov For example, studies have shown that the expression of certain proteins can induce an increase in the average length and density of filopodia, which can be quantitatively analyzed using phalloidin-stained images. nih.gov

Table 2: Quantitative Analysis of Filopodia in Response to Protein Expression

Cell LineAverage Filopodia Length (µm)Filopodia Density (number/cell)
Control Cells5.2 ± 0.815 ± 3
Cells with Protein X Expression8.7 ± 1.228 ± 5

This table presents hypothetical data illustrating how phalloidin staining can be used to quantify changes in cytoskeletal protrusions. Actual values would be dependent on the specific protein and cell type under investigation.

These studies are crucial for understanding the mechanisms of both normal physiological processes, like wound healing, and pathological conditions, such as cancer metastasis, where cell migration is a key factor. nih.gov

Analysis of Cell Division and Cytokinesis Processes

Cell division is a complex process that culminates in cytokinesis, the physical separation of a mother cell into two daughter cells. nih.gov This process is driven by the formation and constriction of a contractile ring, which is primarily composed of actin and myosin II filaments. nih.gov this compound is invaluable for visualizing the dynamic assembly and constriction of this actin-based ring. nih.govnih.gov

Studies using fluorescent phalloidin have allowed researchers to follow the F-actin dynamics throughout mitosis and cytokinesis. nih.govnih.gov In early stages, actin filaments are seen to reorganize, and as the cell progresses to cytokinesis, a distinct and dense band of F-actin forms at the equatorial cortex. nih.gov The conjugate allows for detailed observation of the coalescence of actin filaments into a contractile ring and its subsequent constriction, which leads to the formation of a cleavage furrow. nih.govresearchgate.net

Research in various organisms, from yeast to animal cells, has utilized phalloidin staining to dissect the molecular mechanisms of contractile ring formation. researchgate.netsci-hub.cat For example, experiments involving the disruption of actin polymerization have used fluorescent phalloidin to demonstrate the resulting failure of contractile ring assembly and cytokinesis. nih.gov

Research into Organelle Transport and Intracellular Trafficking

The actin cytoskeleton serves as a network of tracks for the transport of organelles and vesicles within the cell. aatbio.comnih.gov this compound aids in the investigation of these transport processes by allowing for the visualization of the actin filament network in conjunction with fluorescently labeled organelles or vesicles.

While microtubules are well-known for their role in long-range transport, actin filaments are crucial for short-range and localized transport, particularly in the cell periphery. nih.gov By co-labeling F-actin with phalloidin-fluorescein and specific organelle markers, researchers can study the spatial relationship and potential interactions between organelles and the actin cytoskeleton. These studies are important for understanding how cells efficiently distribute their internal components and maintain cellular homeostasis. The visualization of the actin network provides a structural context for the dynamic movements of organelles observed through live-cell imaging.

Contributions to Understanding Cellular Signaling Pathways

The actin cytoskeleton is not merely a structural scaffold but also a critical player in cellular signaling. aatbio.comnih.gov It acts as a platform for the assembly of signaling complexes and is itself regulated by various signaling pathways. This compound contributes to the study of these pathways by allowing researchers to visualize changes in the actin cytoskeleton in response to specific signaling cues.

For example, the activation of certain cell surface receptors can trigger a rapid reorganization of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility. nih.gov By treating cells with specific signaling molecules and then staining with phalloidin-fluorescein, scientists can observe the resulting effects on F-actin structures. This approach has been used to link specific signaling pathways to the formation of stress fibers, lamellipodia, and other actin-based structures. nih.gov These studies provide a visual readout of the downstream effects of signaling cascades on the cellular architecture.

Investigations into the Establishment and Maintenance of Cell Junctions and Cellular Shape

Cell-cell and cell-matrix adhesions are essential for the integrity of tissues and the maintenance of cellular shape. nih.gov The actin cytoskeleton is intimately linked to these adhesive structures, providing a mechanical connection that allows for the transmission of forces. nih.gov this compound is a key tool for visualizing the actin filaments associated with cell junctions, such as adherens junctions and focal adhesions. nih.govresearchgate.net

Adherens junctions, which mediate cell-cell adhesion, are connected to a circumferential belt of actin filaments. Phalloidin staining reveals this prominent actin structure and allows for the study of its role in maintaining epithelial integrity. nih.gov Similarly, focal adhesions, which anchor cells to the extracellular matrix, are connected to contractile actin stress fibers. wikipedia.org Phalloidin-fluorescein staining clearly delineates these stress fibers, enabling researchers to study how cells sense and respond to the mechanical properties of their environment. nih.gov

Table 3: Actin Organization at Different Cell Junctions

Junction TypeAssociated Actin StructurePrimary Function
Adherens Junctions Circumferential actin beltCell-cell adhesion and tissue integrity
Focal Adhesions Contractile actin stress fibersCell-matrix adhesion and mechanosensing

This table outlines the distinct organization of the actin cytoskeleton at major cell adhesion sites, which can be visualized using this compound. nih.govwikipedia.org

Examination of Actin-Binding Protein Interactions with Phalloidin-Stained Actin Filaments

The dynamic behavior of the actin cytoskeleton is regulated by a large number of actin-binding proteins (ABPs). aatbio.com While phalloidin itself is an actin-binding peptide, fluorescently labeled phalloidin can also be used in conjunction with other techniques to study the interactions of various ABPs with F-actin. thermofisher.com

It is important to note that phalloidin stabilizes actin filaments, which can influence the binding of some ABPs. nih.gov However, in fixed and permeabilized cells, phalloidin staining provides a clear map of the F-actin network, which can then be co-labeled with antibodies against specific ABPs. This co-localization analysis can reveal the subcellular distribution of ABPs and their association with different actin structures.

Furthermore, some studies have investigated the direct interaction of phalloidin with components of the actin polymerization machinery, such as the Arp2/3 complex. nih.gov These investigations have shown that phalloidin can influence the activity of these proteins, a factor that must be considered when interpreting experimental results. nih.gov

Demonstrating Functional Integrity of Phalloidin-Stabilized Actin Filaments in Mechanistic Studies

The utility of phalloidin conjugates in cytoskeletal research extends beyond simple visualization. A critical aspect of their application is the preservation of the functional integrity of actin filaments (F-actin) after stabilization. This allows for detailed mechanistic studies of actin-based processes. Phalloidin stabilizes actin filaments by binding to the grooves between F-actin subunits, which prevents subunit dissociation and inhibits ATP hydrolysis aatbio.com. This stabilization does not necessarily render the filaments inert; in fact, phalloidin-stained actin filaments remain capable of participating in dynamic cellular functions, such as contraction thermofisher.com.

The structural basis for this stabilization involves phalloidin interacting with residues from adjacent actin monomers, effectively locking the filament structure nih.govresearchgate.net. This property is crucial for in vitro assays where a stable population of filaments is required to study the activity of actin-binding proteins. For instance, the functional integrity of phalloidin-stabilized filaments is evident in studies of actin filament branching mediated by the Arp2/3 complex. Research has shown that not only does phalloidin stabilize the newly formed branches, but it can also stimulate the branching reaction itself, leading to a more than 10-fold increase in branch formation nih.gov. This indicates that the phalloidin-bound filament remains a viable substrate for complex protein machinery.

Furthermore, phalloidin stabilization is a key tool in assays designed to quantify actin dynamics and the effects of other actin-binding proteins. For example, it has been used in fluorescence methods to study how proteins like gelsolin sever F-actin and displace phalloidin in the process acs.org. The ability to use stabilized filaments as a baseline allows for precise measurement of the activity of depolymerizing or severing factors. These studies confirm that while phalloidin prevents depolymerization, the filament itself remains structurally and functionally recognizable by other proteins, making it an invaluable tool for dissecting complex molecular mechanisms.

Table 1: Effects of Phalloidin Stabilization on Actin Filament Function in Mechanistic Assays
Assay/ProcessObservation with Phalloidin-Stabilized F-ActinMechanistic ImplicationReference
Arp2/3-Mediated BranchingDramatically stimulates branch formation (>10-fold) and inhibits branch dissociation.Phalloidin-bound filaments are not only stable but also act as effective substrates, and potentially allosteric effectors, for nucleating factors. nih.gov
Muscle ContractionPhalloidin-stained actin filaments are still able to contract.The core interaction between actin and myosin is preserved, allowing for motor protein function along the stabilized filament. thermofisher.com
Filament DepolymerizationStabilizes filaments by preventing subunit dissociation from the ends.Provides a stable polymer population to study the activity of severing or depolymerizing proteins like gelsolin. aatbio.comresearchgate.netacs.org
Binding of Other ProteinsCan be used with other actin-binding proteins such as myosin, troponin, and DNase I.The binding sites for many other crucial actin-interacting proteins remain accessible and functional on the phalloidin-stabilized filament. thermofisher.com

Analysis of F-Actin Redistribution and Organization in Normal versus Transformed Cells

Phalloidin-fluorescein conjugates have been instrumental in characterizing the profound alterations in cytoskeletal architecture that accompany cellular transformation. A consistent and well-documented finding is the significant difference in F-actin organization between normal and transformed, or cancerous, cells. nih.govnih.govpnas.org Using fluorescein (B123965) isothiocyanate-phalloidin (Fl-phalloidin) for staining, researchers have quantitatively demonstrated that transformed cells typically exhibit a less organized actin cytoskeleton. nih.govnih.gov

Compared to their normal counterparts, transformed cells possess fewer, finer, and shorter F-actin-containing structures. nih.govnih.gov Normal fibroblasts in culture often display a highly organized network of thick actin cables, known as stress fibers, that span the cytoplasm. In contrast, virally transformed cells show a marked reduction or complete absence of these prominent stress fibers, replaced by a more diffuse and disorganized actin network. pnas.org This disorganization is a hallmark of the transformed phenotype and is linked to changes in cell adhesion, motility, and morphology.

To quantify these observations, a classification system for F-actin patterns was developed based on Fl-phalloidin staining, allowing for a reproducible analysis of cell populations. nih.govpnas.org This system categorizes cells into four distinct classes based on the prominence and organization of their actin cables. Studies using this method revealed a direct correlation between the degree of actin pattern disruption and the expression of viral transforming antigens, such as the simian virus 40 (SV40) tumor antigen, in transformed 3T3 cell lines. nih.govnih.gov More recent high-resolution imaging techniques continue to build on this foundation, revealing unusual stress fiber-like structures even within tumor tissues, highlighting the complex cytoskeletal rearrangements that occur during tumor progression. iiarjournals.org

Table 2: Classification of F-Actin Patterns and Distribution in Normal vs. SV40-Transformed Cells
Pattern CategoryDescription of F-Actin OrganizationDistribution in Normal Cells (e.g., 3T3)Distribution in Transformed Cells (e.g., SV101)Reference
Category 1>90% of cell area filled with thick, prominent actin cables (stress fibers).High percentageVery low to absent nih.govpnas.org
Category 2At least two thick cables running under the nucleus, with the rest of the cell area filled with fine cables.Moderate percentageLow percentage nih.govpnas.org
Category 3No thick cables present, but some fine cables are visible.Low percentageHigh percentage nih.govpnas.org
Category 4Absence of any detectable actin cables; actin appears diffuse.Very low to absentSignificant percentage nih.gov

Advanced Research Techniques and Methodological Considerations for Phalloidin Fluorescein Conjugate

Optimization of Staining Protocols for Diverse Cell Types, Tissues, and Experimental Conditions

The effective use of phalloidin-fluorescein conjugates for visualizing filamentous actin (F-actin) is highly dependent on the optimization of staining protocols tailored to the specific biological sample and experimental goals. cytoskeleton.com Variations in cell type, tissue architecture, and the nature of the actin structures being investigated necessitate adjustments to fixation, permeabilization, and staining parameters to achieve high-quality, reproducible results. nih.govnih.gov

A primary consideration is the choice of fixative. While formaldehyde (B43269) is a common choice, methanol-containing fixatives should be avoided as they can disrupt actin filament integrity. aatbio.comrupress.org The concentration of formaldehyde and the duration of fixation often require optimization depending on the cell type. abberior.rocks For instance, a typical protocol for cultured cells might involve fixation with 3.0–4.0% methanol-free formaldehyde in phosphate-buffered saline (PBS) for 10–30 minutes at room temperature. aatbio.com However, for more delicate structures or specific tissues like the Drosophila follicular epithelium, a 4% formaldehyde solution in PBT (PBS with Triton X-100) is recommended. nih.gov

Permeabilization is another critical step to allow the phalloidin-fluorescein conjugate to access the intracellular actin cytoskeleton. Triton X-100 is a frequently used permeabilizing agent, with concentrations typically ranging from 0.1% to 0.5% in PBS. abberior.rocks The duration of permeabilization, usually between 3 to 15 minutes, may need to be adjusted to ensure adequate access without causing significant damage to cellular morphology. aatbio.comabberior.rocks In some protocols, a blocking step using a solution like 1% bovine serum albumin (BSA) in PBS is included to minimize non-specific binding of the conjugate. thermofisher.com

The concentration of the this compound and the incubation time are also key variables. While nanomolar concentrations are generally effective, the optimal concentration can vary between cell types and the specific conjugate used. aatbio.comcaymanchem.com Staining is typically performed for 20 to 90 minutes at room temperature. aatbio.com For whole-mount tissue samples, such as in Drosophila, the staining solution may be included directly with the fixation and permeabilization steps. abberior.rocks

It is important to note that different fluorescent phalloidin (B8060827) conjugates can exhibit varied performance. For example, phalloidin-AlexaFluor 488 has been reported to provide superior detail and stain longevity compared to other derivatives. nih.gov Therefore, the choice of the fluorescein (B123965) conjugate itself can be a point of optimization.

A one-step method for simultaneous fixation, permeabilization, and staining has also been described, which can be particularly useful for certain applications. This involves preparing a solution containing formaldehyde, a permeabilizing agent like lysopalmitoylphosphatidylcholine, and the fluorescent phalloidin conjugate. researchgate.net

Table 1: Example Staining Protocol Parameters for Different Sample Types

ParameterCultured Adherent CellsDrosophila Whole-Mount Tissue
Fixation 3-4% Methanol-free Formaldehyde in PBS4% Formaldehyde in PBT
Fixation Time 10-30 minutes15-30 minutes
Permeabilization 0.1-0.5% Triton X-100 in PBSIncluded in fixation/staining steps
Permeabilization Time 3-15 minutesN/A
Blocking Optional (e.g., 1% BSA in PBS)PBT (contains detergent)
Staining Diluted Phalloidin-Fluorescein in PBS with 1% BSAPhalloidin conjugate added to fixative/permeabilization solution
Staining Time 20-90 minutes15-30 minutes per step

This table provides a general guideline. Specific concentrations and times should be optimized for each experimental system.

Strategies for Modulating Phalloidin-Actin Dissociation to Enhance Single-Molecule Labeling Density

For advanced imaging techniques like single-molecule localization microscopy (SMLM), achieving a high density of labeling is crucial for reconstructing super-resolution images. While phalloidin binds to F-actin with high affinity, its dissociation rate can be a limiting factor for some SMLM applications. nih.gov Modulating the dissociation of phalloidin-fluorescein from actin filaments is a strategy to improve labeling density. nih.gov

One approach to enhance dissociation is through the use of chaotropic agents, such as potassium thiocyanate (B1210189) (KSCN). nih.gov Phalloidin's interaction with F-actin is primarily based on hydrophobic interactions. nih.gov Chaotropic salts disrupt these interactions, thereby promoting the unbinding of the phalloidin conjugate. nih.gov This controlled dissociation allows for repeated binding of individual fluorophore-conjugated phalloidin molecules, leading to an increased number of localization events and a more densely labeled final image. nih.gov This technique has been shown to be effective for super-resolution imaging of F-actin in various cell lines, including U2OS and dendritic cells. nih.gov

Another consideration is the intrinsic dissociation of the phalloidin conjugate itself. Even without external agents, some level of dissociation occurs, which can be harnessed for SMLM. nih.gov By using a low concentration of the dye-conjugated phalloidin in the imaging buffer, individual binding events can be observed and recorded. nih.gov However, this intrinsic dissociation may not be sufficient to densely label all actin structures, particularly thin filaments. researchgate.net

It is worth noting that while promoting dissociation can enhance labeling density, it can also lead to a loss of the label over the course of a long imaging experiment. plos.org Therefore, a balance must be struck between achieving sufficient dissociation for SMLM and maintaining a stable enough signal for the duration of data acquisition.

Approaches and Challenges in Live-Cell Imaging with Phalloidin Conjugates, including Liposomal Delivery

Visualizing the dynamic nature of the actin cytoskeleton in living cells presents a significant challenge for phalloidin-based probes. The primary obstacle is that phalloidin and its conjugates are generally not cell-permeable. biotium.comcytoskeleton.com Furthermore, once inside the cell, phalloidin's stabilizing effect on actin filaments can interfere with the natural dynamics of actin polymerization and depolymerization, which is often the process of interest in live-cell studies. plos.org

Despite these challenges, several strategies have been developed to introduce phalloidin conjugates into living cells. One of the most promising methods is the use of cationic liposomes. biotium.comnih.gov These lipid-based vesicles can encapsulate the this compound and facilitate its delivery across the cell membrane. nih.gov Studies have shown that liposome/phalloidin complexes can be taken up by cells, with the phalloidin subsequently released into the cytosol to label F-actin. nih.gov The efficiency of this delivery can be quite high, with some studies reporting up to 92% of cells being successfully labeled. nih.gov The uptake mechanism for these complexes is often through caveolae-mediated endocytosis, with the phalloidin being released from early endosomes or caveosomes. nih.gov

Other methods for introducing phalloidin into live cells include microinjection, although this is a more invasive and technically demanding technique. cytoskeleton.com For certain cell types, permeabilizing additives like saponin (B1150181) or efflux pump inhibitors such as verapamil (B1683045) have been used to improve the uptake of actin-staining compounds. cytoskeleton.com

A significant challenge in live-cell imaging with phalloidin is potential cytotoxicity and the alteration of normal cellular processes due to the stabilization of actin filaments. plos.org This can limit the duration of imaging and may influence the interpretation of the observed cellular dynamics.

Alternative live-cell actin probes have been developed to circumvent the issues associated with phalloidin. These include fluorescently tagged actin-binding proteins or peptides like Lifeact, which can be genetically encoded and expressed in cells. plos.org These probes often have a lower affinity for F-actin, which allows them to label actin filaments without significantly perturbing their dynamics. cytoskeleton.com

Impact of Environmental Factors (e.g., pH) on Phalloidin-F-Actin Binding Affinity

The binding of phalloidin to F-actin is not only dependent on the intrinsic properties of the molecules but is also influenced by environmental factors, most notably pH. At elevated pH, the thioether bridge in the phalloidin molecule, which is crucial for its structure and binding affinity, can be cleaved. researchgate.net This cleavage leads to a loss of the toxin's ability to bind to actin. researchgate.net

Research has shown that changes in pH within a physiological range can modulate the interaction between actin-binding proteins and F-actin. For instance, in the slime mold Dictyostelium, increasing the pH from 6.2 to 7.8 leads to a decrease in the binding of the actin-binding protein EF1α to F-actin. nih.gov This is accompanied by an increase in the dissociation constant (Kd) from 0.2 µM to over 2.2 µM over the same pH range. nih.gov While this study did not directly investigate phalloidin, it highlights the sensitivity of actin-protein interactions to pH changes.

The stability of the phalloidin-F-actin complex is therefore dependent on maintaining an appropriate pH. This is an important consideration for in vitro experiments and for the preparation and storage of staining solutions.

Long-Term Storage and Stability Considerations for Research Efficacy

The long-term stability of phalloidin-fluorescein conjugates is crucial for ensuring the reproducibility and reliability of research findings. Both the lyophilized powder and stock solutions require specific storage conditions to maintain their efficacy.

Lyophilized phalloidin-fluorescein conjugates are generally stable and can be stored for up to a year at -20°C. abberior.rocks Once dissolved, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol, the stock solutions should also be stored at -20°C and protected from light. aatbio.comabberior.rocks These stock solutions are reported to be stable for at least six months to a year under these conditions. aatbio.comthermofisher.com To avoid repeated freeze-thaw cycles, which can degrade the conjugate, it is recommended to aliquot the stock solution into smaller volumes. abberior.rocks

The stability of the fluorescent signal in stained samples is also a critical factor. For short-term storage, stained specimens can be kept at 4°C, protected from light. biotium.com The longevity of the staining can vary depending on the specific phalloidin conjugate and the mounting medium used. biotium.com Some conjugates, when mounted in a suitable medium, can retain their signal for up to a week. biotium.com For longer-term storage, using a curing or hard-setting aqueous mountant can preserve the actin staining for at least six months when stored in the dark at 2–6°C. thermofisher.com However, it is important to avoid mountants containing organic solvents. thermofisher.com

It has been observed that the signal intensity of phalloidin conjugates can decrease with increased storage time, and the rate of this signal loss can differ between conjugates. thermofisher.com Some newer formulations of phalloidin conjugates have been developed to have enhanced stability, allowing for imaging even a month or more after staining. biotium.combiotium.com

Table 2: Storage Recommendations for Phalloidin-Fluorescein Conjugates

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CUp to 1 yearProtect from moisture
Stock Solution (in DMSO/Methanol)-20°CAt least 6 months to 1 yearProtect from light; aliquot to avoid freeze-thaw cycles
Stained Samples (Short-term)4°CUp to 1 week (conjugate dependent)Protect from light; use appropriate mounting medium
Stained Samples (Long-term)2-6°CAt least 6 monthsUse a curing, aqueous mountant; protect from light

Use as a Tool for Modulating Actin Polymerization in In Vitro Studies

Phalloidin-fluorescein conjugates are not only valuable for imaging F-actin but also serve as a powerful tool in vitro to modulate the dynamics of actin polymerization. cytoskeleton.comaatbio.com Phalloidin exerts its effects by binding specifically to F-actin and stabilizing the filaments. aatbio.comcaymanchem.com

One of the key effects of phalloidin is the prevention of actin filament depolymerization. caymanchem.comcaymanchem.com It achieves this by inhibiting the dissociation of actin monomers from both the barbed and pointed ends of the filament. nih.govresearchgate.net This stabilization is so effective that it can reverse the destabilizing effects of other compounds like cytochalasin B. caymanchem.com

Furthermore, phalloidin promotes actin polymerization by lowering the critical concentration required for filament formation. aatbio.comnih.gov By stabilizing spontaneously formed actin dimers and trimers, which are otherwise highly unstable, phalloidin effectively enhances the nucleation of new filaments. nih.gov This leads to a faster rate of polymerization and an increase in the final concentration of filament ends. nih.gov

The binding of phalloidin to F-actin is stoichiometric, with approximately one phalloidin molecule binding to one actin subunit. aatbio.com Importantly, phalloidin-bound actin filaments remain functional and can still interact with other actin-binding proteins, such as myosin. cytoskeleton.com This property makes phalloidin-fluorescein conjugates particularly useful for in vitro motility assays and other functional studies.

However, it is important to note that the conjugation of a fluorophore to phalloidin can sometimes slightly alter its properties. For instance, rhodamine-phalloidin (B2604369) has been shown to have a slightly lower affinity for actin filaments compared to unlabeled phalloidin and is about half as effective at increasing the rate of spontaneous nucleation. nih.gov

Investigation of Actin Turnover through Time-Lapse Imaging

While live-cell imaging with phalloidin-fluorescein is challenging, the investigation of actin turnover is more commonly and effectively achieved using other techniques, particularly those involving the expression of fluorescently tagged actin or actin-binding proteins. biologists.com Time-lapse imaging of cells expressing constructs like GFP-actin allows for the direct visualization and quantification of actin dynamics, including filament assembly, disassembly, and flow. biologists.comnih.gov

Techniques like Fluorescence Recovery After Photobleaching (FRAP) are particularly powerful for studying actin turnover. biologists.com In a FRAP experiment, a specific region of the cell containing fluorescently labeled actin is photobleached with a high-intensity laser. The recovery of fluorescence in this region over time is then monitored, providing a direct measure of the rate at which new, unbleached fluorescent actin monomers are incorporated into the filaments. This has been used to study actin dynamics in various cellular structures, including the cell cortex and lamellipodia. biologists.com

Single-molecule imaging techniques have also been employed to track the movement and behavior of individual actin molecules within living cells. nih.gov By photoactivating a small number of actin molecules tagged with a photoactivatable fluorescent protein, their movement and incorporation into filaments can be tracked with high spatial and temporal resolution. nih.gov

While phalloidin-fluorescein itself is not the primary tool for directly measuring actin turnover in live cells due to its stabilizing effects, it remains an essential tool for providing a high-resolution snapshot of the F-actin cytoskeleton in fixed cells. nih.gov These fixed-cell images provide a crucial reference for interpreting the dynamic data obtained from live-cell imaging experiments. For instance, after a live-cell imaging experiment studying actin dynamics, the cell can be fixed and stained with phalloidin-fluorescein to obtain a detailed image of the final actin organization. nih.gov

Q & A

Q. What is the optimal protocol for F-actin staining using Phalloidin-Fluorescein Conjugate in fixed cells?

Methodological Answer:

  • Fixation : Use 4% paraformaldehyde for 15–20 minutes to preserve F-actin integrity.
  • Permeabilization : Treat with 0.1% Triton X-100 for 5 minutes to enhance probe penetration .
  • Blocking : Incubate with 1% BSA/PBS to reduce non-specific binding.
  • Staining : Dilute the conjugate (1:1000 in PBS) and incubate for 1 hour at 37°C. Post-staining, rinse with PBS and mount with antifade medium. Avoid prolonged light exposure to prevent photobleaching .

Q. How should this compound be stored and reconstituted for experimental use?

Methodological Answer:

  • Store the DMSO stock solution (1000×) at -20°C. Avoid repeated freeze-thaw cycles by aliquoting.
  • For working solutions, dilute in PBS to 1× concentration immediately before use. Do not store diluted solutions >24 hours due to reduced fluorescence stability .

Q. Can this compound be combined with other fluorescent probes for co-staining?

Methodological Answer: Yes, but ensure spectral compatibility. For example:

  • Nuclear counterstains : Use DAPI (Ex/Em: 346/434 nm) with a FITC filter set (Ex/Em: 498/517 nm) to avoid overlap .
  • Antibody compatibility : Pre-block with species-specific sera to minimize cross-reactivity. Validate via sequential staining to confirm signal specificity .

Advanced Research Questions

Q. How can quantitative F-actin analysis be performed using this compound?

Methodological Answer:

  • Calibration : Use extinction coefficient (ε = 80,000 cm⁻¹M⁻¹) and quantum yield (Φ = 0.79) to calculate probe concentration and fluorescence intensity ratios .
  • Image Analysis : Normalize fluorescence intensity to cell area using software (e.g., ImageJ). Account for background autofluorescence by imaging unstained controls .

Q. How to resolve discrepancies in F-actin signal intensity across experimental replicates?

Methodological Answer:

  • Fixation Variability : Inconsistent permeabilization (e.g., Triton X-100 concentration or incubation time) alters probe accessibility. Standardize protocols across replicates .
  • Photobleaching : Quantify signal decay rates under imaging conditions. Use antifade reagents (e.g., ProLong Diamond) to stabilize fluorescence .

Q. What are the implications of fixation methods on this compound binding specificity?

Methodological Answer:

  • Methanol Fixation : May denature F-actin, leading to reduced probe affinity. Paraformaldehyde is preferred for preserving filamentous structures .
  • Cross-linking Artifacts : Over-fixation (>20 minutes) can mask epitopes. Validate with actin polymerization inhibitors (e.g., Latrunculin A) as negative controls .

Q. How to design multiplex imaging experiments using this compound and other cytoskeletal probes?

Methodological Answer:

  • Spectral Separation : Pair with far-red probes (e.g., Phalloidin-iFluor 633; Ex/Em: 633/647 nm) to avoid channel crosstalk. Verify using single-stain controls .
  • Sequential Staining : Perform F-actin staining first, followed by antibody-based markers, to prevent steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.